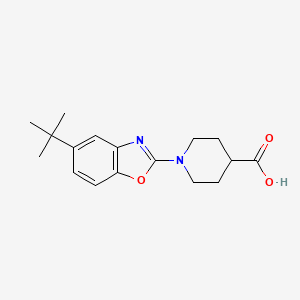

![molecular formula C14H22N4O4 B1326717 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-Triazol-4-carbonsäure CAS No. 887405-59-6](/img/structure/B1326717.png)

1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-Triazol-4-carbonsäure

Übersicht

Beschreibung

The compound 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and piperidine moieties, which are relevant to the synthesis and characterization of similar compounds. For instance, the asymmetric synthesis of a piperidine dicarboxylate derivative is detailed, which is a useful intermediate for the synthesis of nociceptin antagonists . Another paper describes the synthesis and characterization of a tert-butyl piperazine carboxylate compound, including its crystal structure and biological evaluation . The third paper discusses the synthesis of a tert-butyl piperidine carboxylate derivative, an intermediate in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, diastereoselective reductions, and isomerizations. For example, the asymmetric synthesis of a piperidine dicarboxylate involved a diastereoselective reduction using a chiral enaminoester and a combined TFA–NaBH4 reduction system, followed by an isomerization under basic conditions . The synthesis of the tert-butyl piperazine carboxylate compound was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . The tert-butyl piperidine carboxylate derivative was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the tert-butyl piperazine carboxylate compound was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure was confirmed by single crystal XRD data . The tert-butyl piperidine carboxylate derivative's structure was confirmed by MS and 1H NMR spectrum .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound but do describe reactions pertinent to similar structures. For example, the condensation reaction used in the synthesis of the tert-butyl piperazine carboxylate compound and the isomerization process used in the synthesis of the piperidine dicarboxylate are examples of chemical reactions that could be relevant to the synthesis of 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions, as observed in the tert-butyl piperazine carboxylate compound . The biological evaluation of this compound revealed poor antibacterial and moderate anthelmintic activity . The papers do not provide specific physical and chemical properties for the compound , but the methodologies and characterizations of similar compounds can offer insights into its potential properties.

Wissenschaftliche Forschungsanwendungen

PROTAC-Entwicklung

Wird als starrer Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) zur gezielten Proteindegradation verwendet. Diese Anwendung ist entscheidend in der Medikamentenforschung und -entwicklung für Krankheiten, bei denen der Proteinabbau vorteilhaft ist .

Chemische Konjugate

Dient als Linker in chemischen Konjugaten, beeinflusst die 3D-Orientierung von bifunktionalen Proteindegradern und optimiert arzneimittelähnliche Eigenschaften .

Pim-1-Inhibitor-Synthese

Wird bei der Synthese von Pim-1-Inhibitoren verwendet, die in der Krebsforschung aufgrund ihrer Rolle beim Zellüberleben und der Zellproliferation wichtig sind .

GPR119-Agonisten für Typ-II-Diabetes

Wirkt als Reaktant bei der Herstellung selektiver GPR119-Agonisten, die potenzielle Behandlungen für Typ-II-Diabetes sind .

HIV-1-Replikationsinhibitoren

Wird bei der Synthese von M-tropen (R5) HIV-1-Replikationsinhibitoren verwendet, die zur HIV/AIDS-Forschung und -therapie beitragen .

HDAC-Inhibitoren

Ist an der Herstellung von HDAC-Inhibitoren beteiligt, die Auswirkungen auf die Krebsbehandlung haben, indem sie die Genexpression beeinflussen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound, being a part of PROTAC, works by binding to its target protein and an E3 ubiquitin ligase simultaneously . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The compound, as part of a PROTAC molecule, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By causing the degradation of specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The compound’s role as a rigid linker in protac development suggests that it may influence the pharmacokinetic properties of the protac molecule . The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

The result of the compound’s action would be the degradation of its target protein . This could have various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other molecules in the cell, the pH of the environment, and the temperature .

Eigenschaften

IUPAC Name |

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-6-4-10(5-7-17)8-18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPRTQFVSNQREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122666 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887405-59-6 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)